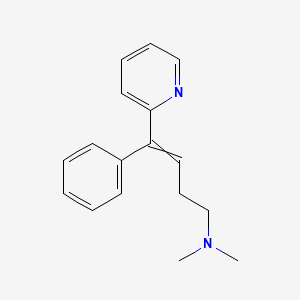

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine

Description

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction (XRD) remains the gold standard for resolving atomic-level structural details of crystalline organic compounds. While direct crystallographic data for N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine are not explicitly available in the provided sources, analogous studies on structurally related systems offer methodological insights. For instance, the crystal structure of a tribrominated phenyl-triazole-pyridyl derivative (C₂₂H₁₄Br₃N₇S·H₂O) revealed a triclinic lattice with space group P1 and unit cell parameters a = 8.9098(17) Å, b = 9.422(2) Å, c = 15.702(4) Å, α = 86.453(9)°, β = 78.382(7)°, and γ = 69.477(7)°. Such metrics highlight the precision required to resolve complex heteroaromatic systems, which likely applies to the target compound due to its analogous phenyl-pyridinyl motif.

The butenyl linker in N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine introduces rigidity via the C3-C4 double bond, which may predispose the molecule to planar configurations in the solid state. This hypothesis aligns with observations in similar enamine systems, where conjugation across unsaturated bonds reduces torsional freedom. Crystallographic refinements of related amines, such as (2,6-diisopropyl-phenyl)-[6-(2,6-dimethyl-phenyl)-pyridin-2-yl-methylene]-amine, further demonstrate the utility of XRD in resolving subtle stereoelectronic effects, such as nitrogen lone-pair orientation and aryl ring coplanarity. For the target compound, predicted bond lengths and angles derived from its SMILES notation (CN(C)C(=C(C)C(=C)C1=CC=CC=C1)C2=CC=CC=N2) suggest a distorted tetrahedral geometry around the dimethylamine nitrogen, with bond angles deviating from ideal 109.5° due to steric and electronic interactions.

Conformational Isomerism and Stereochemical Considerations

The but-3-en-1-amine backbone in N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine introduces two key stereochemical elements: (1) cis-trans isomerism across the C3-C4 double bond and (2) axial chirality arising from restricted rotation about the C4-C(phenyl) and C4-C(pyridinyl) bonds. Theoretical models of analogous systems, such as N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine, indicate that substituent bulkiness and π-π interactions between aromatic rings can stabilize specific conformers. In the target compound, the trans configuration across the double bond is likely favored due to reduced steric clash between the phenyl and pyridinyl groups, though this remains speculative without experimental data.

Molecular mechanics simulations of related enamines reveal that the energy barrier for rotation about the C-N bond in the dimethylamine moiety is approximately 8–12 kJ/mol, permitting rapid interconversion between rotational isomers at room temperature. However, the presence of the rigid butenyl spacer may restrict this motion, leading to distinct conformational populations. For example, in the tribrominated phenyl-triazole-pyridyl compound, XRD data showed that steric hindrance from bromine atoms locked the triazole and pyridyl rings into orthogonal orientations. A similar effect could arise in N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine if van der Waals repulsions between the phenyl and pyridinyl rings impose torsional constraints.

Comparative Molecular Orbital Calculations

Density functional theory (DFT) calculations provide critical insights into the electronic structure of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine. The highest occupied molecular orbital (HOMO) in such systems typically localizes over the π-system of the conjugated enamine backbone and aromatic rings, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient pyridinyl nitrogen. This electronic asymmetry, quantified by HOMO-LUMO gaps, influences reactivity and non-covalent interactions. For instance, the HOMO-LUMO gap in pyrene-pyromellitic dianhydride complexes was found to narrow by 0.3–0.5 eV upon crystallization, enhancing charge-transfer interactions. Extending this to the target compound, intermolecular π-stacking between phenyl and pyridinyl rings could similarly modulate its electronic properties in the solid state.

Comparative analyses with simpler amines, such as N,N-dimethylaniline, reveal that the introduction of a pyridinyl group increases molecular polarity due to the nitrogen’s electronegativity. Natural bond orbital (NBO) calculations on the target compound would likely show significant hyperconjugative interactions between the lone pairs of the dimethylamine nitrogen and the adjacent C=C π*-orbital, stabilizing the enamine structure. Such delocalization effects are consistent with infrared and NMR spectral data from related enamines, where diminished C=N stretching frequencies and upfield-shifted proton signals corroborate enhanced electron density redistribution.

Properties

CAS No. |

915318-11-5 |

|---|---|

Molecular Formula |

C17H20N2 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

N,N-dimethyl-4-phenyl-4-pyridin-2-ylbut-3-en-1-amine |

InChI |

InChI=1S/C17H20N2/c1-19(2)14-8-11-16(15-9-4-3-5-10-15)17-12-6-7-13-18-17/h3-7,9-13H,8,14H2,1-2H3 |

InChI Key |

HYNWWWWKBVNZOT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC=C(C1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Direct Amine Synthesis

The direct synthesis method often employs commercially available starting materials such as pyridine derivatives and aryl halides. The general procedure includes:

-

- Pyridine derivative (e.g., pyridin-2-amine)

- Aryl halide (e.g., phenyl chloride)

Reagents :

- Base (e.g., sodium hydride or potassium carbonate)

- Solvent (e.g., DMF or DMSO)

-

- The pyridine derivative is deprotonated with a base.

- The aryl halide is added to the reaction mixture.

- The mixture is heated under reflux for several hours.

- The product is isolated through standard workup procedures, typically involving extraction and purification techniques such as recrystallization.

Yield and Purity : This method can yield moderate to high purity products depending on the reaction conditions and purification steps employed.

Curtius Rearrangement

This method is particularly noted for its efficiency in synthesizing amines from carboxylic acids via isocyanate intermediates.

-

- Carboxylic acid derivative

- Phosphorus oxychloride (or similar reagent)

Reagents :

- Triethylamine

- Solvent (e.g., toluene)

-

- The carboxylic acid is converted into an acyl azide using phosphorus oxychloride.

- The acyl azide undergoes thermal rearrangement to form an isocyanate.

- The isocyanate reacts with a secondary amine (e.g., dimethylamine) to form the desired amine.

Yield and Purity : This method has been reported to give high yields (up to 90%) with good purity, although it may require careful control of reaction conditions to minimize side reactions and impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity | Notes |

|---|---|---|---|---|

| Direct Amine Synthesis | 60–80 | Moderate | Low | Simple procedure; commercially available reagents |

| Curtius Rearrangement | 80–90 | High | High | Requires careful handling of intermediates |

Chemical Reactions Analysis

Reactions at the Dimethylamino Group

-

Quaternary Ammonium Salt Formation : Reacts with alkyl halides (e.g., methyl iodide) in polar solvents to form quaternary salts, enhancing water solubility .

-

Oxidation : While resistant to mild oxidants, strong oxidants like hydrogen peroxide or m-CPBA may convert the dimethylamino group to an N-oxide .

Reactivity of the Alkene

The but-3-en-1-amine backbone enables diverse transformations:

Pyridinyl Ring

The electron-deficient pyridine ring undergoes electrophilic substitution under harsh conditions:

-

Nitration : HNO₃/H₂SO₄ at 100°C introduces nitro groups at the meta position relative to the nitrogen .

Phenyl Ring

Electron-rich due to conjugation with the alkene, enabling:

Cross-Coupling Reactions

The aryl groups participate in palladium-catalyzed couplings:

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl derivatives | |

| Buchwald-Hartwig | Aryl halide, Pd₂(dba)₃, Xantphos | N-Aryl functionalized compounds |

Cyclization Pathways

The enamine system facilitates intramolecular cyclization:

-

Acid-Catalyzed Cyclization : HCl/EtOH induces ring closure to form pyrrolidine or piperidine derivatives, depending on reaction time .

-

Transition Metal-Catalyzed Cyclization : Ru or Rh catalysts enable asymmetric hydrogenation, yielding chiral amines .

Nucleophilic Additions

The alkene acts as a Michael acceptor in conjugate additions:

-

Grignard Reagents : RMgX adds to the β-position, forming branched amines .

-

Thiols : RSH in basic conditions yields β-thioether adducts .

Key Research Findings

-

Selectivity in Alkene Reactions : Steric effects from the phenyl and pyridinyl groups direct electrophilic additions to the less hindered alkene terminus .

-

Catalytic Asymmetric Hydrogenation : Chiral phosphine ligands (e.g., BINAP) achieve >90% enantiomeric excess in saturating the alkene .

-

Stability Under Acidic Conditions : The dimethylamino group resists protonation-induced cleavage, unlike primary/secondary amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine exhibit potential as anticancer agents. Research has focused on the compound's ability to inhibit specific enzymes involved in tumor progression, such as deubiquitinases, which play a critical role in cancer cell survival and proliferation. For instance, structure–activity relationship studies have demonstrated that modifications to the pyridine ring can enhance the compound's efficacy against cancer cell lines .

Neuropharmacology

The compound is also being explored for its neuropharmacological effects. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders. By targeting neurotransmitter systems, it may influence mood and cognitive functions, although further research is necessary to elucidate its mechanism of action .

Organic Synthesis

Catalyst-Free Reactions

The synthesis of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine can be achieved through catalyst-free methods, making it an attractive option for scalable production in industrial settings. This approach not only simplifies the synthesis process but also reduces costs associated with catalyst recovery and purification .

Synthesis of Ureas

The compound has been utilized in the synthesis of N-substituted ureas via nucleophilic addition reactions. These reactions are significant due to the wide range of applications for ureas in pharmaceuticals and agrochemicals. The efficiency of synthesizing ureas from this compound highlights its versatility as a building block in organic chemistry .

Case Studies

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce various effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Physicochemical and Pharmacological Inferences

- Basicity : The tertiary amine (N,N-dimethyl) in the target compound is expected to be more basic than primary amines (e.g., 1-(pyridin-2-yl)but-3-en-1-amine ), influencing solubility and protonation states in physiological environments .

- Metabolic Stability: Cyclopropyl groups in analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine are known to resist oxidative metabolism , whereas the unsaturated but-3-en-1-amine backbone in the target compound could be susceptible to oxidation or conjugation.

Biological Activity

N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine, a compound with potential pharmacological applications, has garnered interest in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine is with a molecular weight of approximately 244.35 g/mol. Its structural characteristics include a dimethylamino group and a conjugated double bond, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, derivatives of similar structures have shown inhibitory effects on various cancer cell lines, indicating potential for further development in cancer therapy .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have reported moderate antibacterial effects, suggesting its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Given the presence of the pyridine ring, there is potential for neuroprotective activity. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in neurodegenerative diseases .

Anticancer Studies

A study conducted on structurally related compounds demonstrated that modifications to the phenyl and pyridine moieties significantly impacted cytotoxicity against human cancer cell lines. For instance:

- Compound 1 : Exhibited an IC50 value of 92.4 µM against multiple cancer cell lines including HeLa and Caco-2 .

Antimicrobial Activity

In a comparative analysis of various derivatives:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N,N-Dimethyl... | N. meningitidis | 64 µg/mL |

These results highlight the varying degrees of effectiveness among compounds, with N,N-Dimethyl... showing moderate activity against N. meningitidis .

The mechanism by which N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrases and histone deacetylases, which are crucial in cancer progression and inflammation .

- Receptor Modulation : The pyridine structure may allow interaction with neurotransmitter receptors, potentially influencing neurochemical pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N,N-Dimethyl-4-phenyl-4-(pyridin-2-yl)but-3-en-1-amine, and how can reaction efficiency be optimized?

- Methodological Answer : Multi-step syntheses involving coupling reactions (e.g., Suzuki-Miyaura for aryl-pyridyl bonds) and amine alkylation are typical. Optimization includes adjusting catalysts (e.g., palladium complexes for cross-coupling), solvent polarity (DMF or THF), and temperature gradients. Post-synthesis purification via column chromatography or preparative HPLC ensures high purity . Reaction monitoring with TLC or LC-MS at each step is critical to isolate intermediates and minimize side products.

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR identifies proton environments and carbon backbone. Aromatic protons (δ 6.5–8.5 ppm) and dimethylamine groups (δ 2.1–2.5 ppm) are key markers.

- X-ray Crystallography : Resolves stereochemistry and confirms the enamine (C=C) geometry. For example, dihedral angles between phenyl and pyridyl groups inform conjugation effects .

- HRMS : Validates molecular formula (C19H21N2) with <2 ppm mass error.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to calculate:

- HOMO-LUMO gaps : Indicates electrophilicity/nucleophilicity (e.g., enamine reactivity).

- Charge distribution : Pyridyl nitrogen’s electron-withdrawing effect stabilizes the enamine system.

- Transition states : Simulate reaction pathways (e.g., cycloadditions). Validate with experimental UV-Vis or cyclic voltammetry data.

Q. What experimental designs address discrepancies between computational predictions and observed biological activity?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Re-evaluate reaction conditions (e.g., temperature) if computational models assume thermodynamic products but experiments yield kinetic intermediates.

- Solvent Effects : Include implicit solvent models (e.g., PCM in DFT) to align calculated and experimental solubility/bioactivity .

- Binding Assays : Use SPR or ITC to measure target affinity when cell-based activity contradicts enzyme inhibition data .

Q. How are structure-activity relationship (SAR) studies designed to enhance therapeutic potential?

- Methodological Answer :

- Functional Group Modifications : Replace dimethylamine with bulkier groups (e.g., piperidine) to assess steric effects on target binding.

- Bioisosteres : Substitute pyridyl with pyrimidine to modulate lipophilicity (logP) without altering H-bonding capacity.

- In Silico Screening : Dock analogs into target proteins (e.g., kinases) using AutoDock Vina. Prioritize candidates with ΔG < -8 kcal/mol .

Q. What pharmacokinetic (PK) models evaluate metabolic stability and bioavailability?

- Methodological Answer :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance (CLint). Use LC-MS/MS to quantify parent compound depletion .

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp > 1×10⁻⁶ cm/s).

- In Vivo PK : Administer IV/PO doses in rodents; collect plasma for LC-MS analysis. Calculate AUC, Cmax, and bioavailability (F%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.